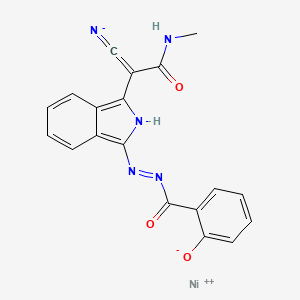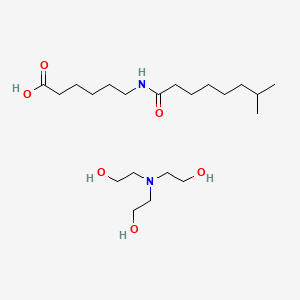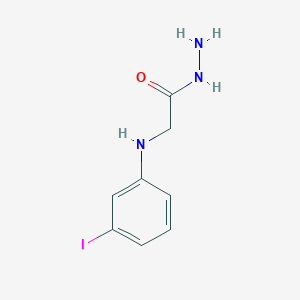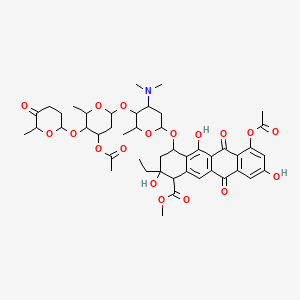
4,3''-Di-O-acetyl-2-hydroxyaclacinomycin A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,3’‘-Di-O-acetyl-2-hydroxyaclacinomycin A is a derivative of aclacinomycin A, an anthracycline antibiotic known for its potent antitumor properties. This compound is characterized by the presence of acetyl groups at the 4 and 3’’ positions and a hydroxyl group at the 2 position. The modifications in its structure enhance its pharmacological properties, making it a subject of interest in medicinal chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,3’'-Di-O-acetyl-2-hydroxyaclacinomycin A typically involves the acetylation of aclacinomycin A. The process begins with the isolation of aclacinomycin A from its natural sources, followed by selective acetylation using acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective acetylation at the desired positions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product.
化学反応の分析
Types of Reactions: 4,3’'-Di-O-acetyl-2-hydroxyaclacinomycin A undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 2 position can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to modify its functional groups, potentially altering its pharmacological properties.
Substitution: The acetyl groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like hydrochloric acid (HCl) and sodium hydroxide (NaOH) are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of 4,3’'-Di-O-acetyl-2-hydroxyaclacinomycin A, each with unique pharmacological properties.
科学的研究の応用
4,3’'-Di-O-acetyl-2-hydroxyaclacinomycin A has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the effects of acetylation on the pharmacological properties of anthracyclines.
Biology: The compound is used in cell culture studies to investigate its cytotoxic effects on cancer cells.
Medicine: It is explored for its potential use in chemotherapy due to its enhanced antitumor activity.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in quality control processes.
作用機序
The mechanism of action of 4,3’'-Di-O-acetyl-2-hydroxyaclacinomycin A involves its interaction with DNA. The compound intercalates into the DNA strands, disrupting the replication and transcription processes. This leads to the inhibition of cancer cell proliferation and induces apoptosis. The acetyl groups enhance its binding affinity to DNA, making it more effective than its parent compound, aclacinomycin A.
類似化合物との比較
Aclacinomycin A: The parent compound, known for its antitumor properties.
Doxorubicin: Another anthracycline antibiotic with similar mechanisms of action.
Daunorubicin: A closely related compound used in chemotherapy.
Uniqueness: 4,3’'-Di-O-acetyl-2-hydroxyaclacinomycin A is unique due to its enhanced pharmacological properties resulting from the acetylation at specific positions. This modification improves its efficacy and reduces its toxicity compared to other anthracyclines.
特性
CAS番号 |
86651-72-1 |
|---|---|
分子式 |
C46H57NO18 |
分子量 |
911.9 g/mol |
IUPAC名 |
methyl 7-acetyloxy-4-[5-[4-acetyloxy-6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-2-ethyl-2,5,9-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate |
InChI |
InChI=1S/C46H57NO18/c1-10-46(56)18-32(36-25(39(46)45(55)57-9)15-27-38(41(36)53)42(54)37-26(40(27)52)13-24(50)14-30(37)61-22(5)48)63-34-16-28(47(7)8)43(20(3)59-34)65-35-17-31(62-23(6)49)44(21(4)60-35)64-33-12-11-29(51)19(2)58-33/h13-15,19-21,28,31-35,39,43-44,50,53,56H,10-12,16-18H2,1-9H3 |
InChIキー |
DETQXNVJJXDPOZ-UHFFFAOYSA-N |
正規SMILES |
CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC(=C4)O)OC(=O)C)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)OC(=O)C)N(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



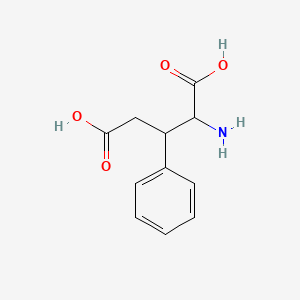
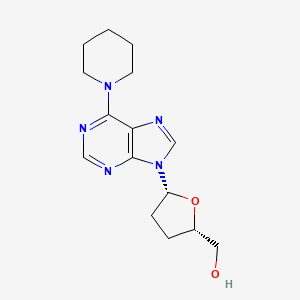

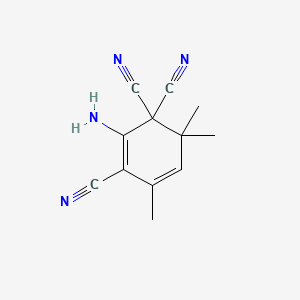
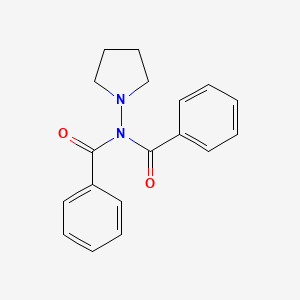
![3-[5-(3,5-difluorophenyl)-3-[[[(1S,3R)-3-fluorocyclopentyl]amino]methyl]-4-methylpyrazol-1-yl]propanenitrile](/img/structure/B12795171.png)
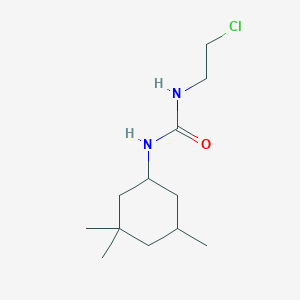
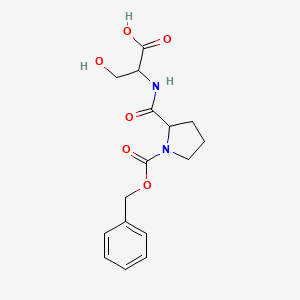
![Methyl 2-[2-(2-benzamidoethyl)-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxylate](/img/structure/B12795186.png)
